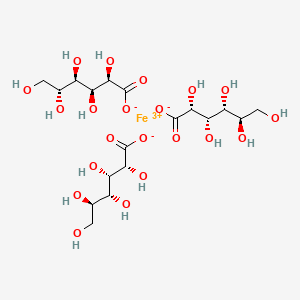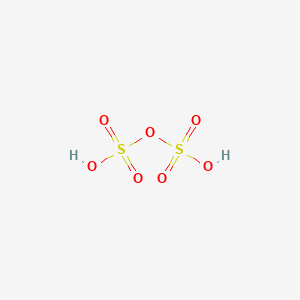
Disulfuric acid
Vue d'ensemble
Description
Disulfuric acid is a sulfur oxoacid.
Applications De Recherche Scientifique
Synthesis and Chemistry
- Disulfuric acid plays a significant role in the synthesis of unsymmetrical disulfides and polysulfides, offering a practical and general scope in various nucleophiles under mild conditions. This is evident in the development of electrophilic persulfuration reactions leading to these compounds (Wang et al., 2018).
- It is used in the creation of novel disulfuration methodologies, enabling the synthesis of various unsymmetrical disulfides via copper-catalyzed oxidative cross-coupling (Dai et al., 2017).
Bioconjugation and Molecular Biology
- Disulfuric acid derivatives, such as disulfide bridges, are crucial in nucleic acids research, particularly in the structural studies and interactions of DNA and RNA with other macromolecules in biological systems (Stasinska et al., 2019).
Nanotechnology and Catalysis
- Nanometasilica disulfuric acid (NMSDSA) is a notable catalyst in the synthesis of various chemical compounds. Its application includes the synthesis of dihydropyrimidinones, polyhydroquinolines, and dihydroquinazolinones under green chemistry protocols (Zolfigol et al., 2016).
Safety in Organic Synthesis
- Disulfuric acid's potential in organic synthesis, especially for the transformation of aldehydes to esters, is amplified by using a continuous flow generator. This approach mitigates safety hazards associated with its explosive decomposition (Nagy et al., 2022).
Photoproducts and Photochemistry
- The photochemistry of disulfide bonds, essential in various biochemical processes, is explored through studies on dimethyl disulfide, providing insights into reaction products and mechanisms (Ochmann et al., 2018).
Forensic Science Applications
- In forensics, the disulfur dinitride process, involving disulfuric acid, is effective for fingermark visualization on metal surfaces, particularly under adverse environments (Bleay et al., 2019).
Environmental Applications
- Persulfuric acid, a derivative of disulfuric acid, is utilized in environmental applications like the degradation of herbicides, showcasing its potential in pollution control and environmental remediation (Cai et al., 2018).
Propriétés
Numéro CAS |
7783-05-3 |
|---|---|
Nom du produit |
Disulfuric acid |
Formule moléculaire |
H2SO4.O3S H2S2O7 H2O7S2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
sulfo hydrogen sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |
Clé InChI |
VFNGKCDDZUSWLR-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)OS(=O)(=O)O |
SMILES canonique |
OS(=O)(=O)OS(=O)(=O)O |
Densité |
Relative density (water = 1): 1.9 |
Autres numéros CAS |
7783-05-3 8014-95-7 |
Description physique |
COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |
Solubilité |
Solubility in water: miscible, reaction |
Synonymes |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
Densité de vapeur |
Relative vapor density (air = 1): 3-3.3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


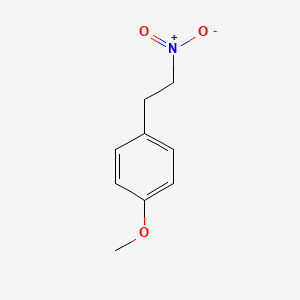

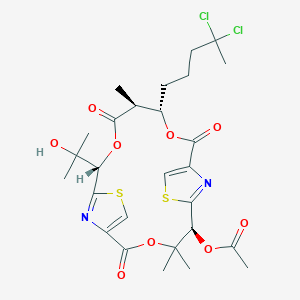

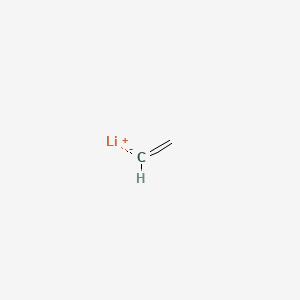
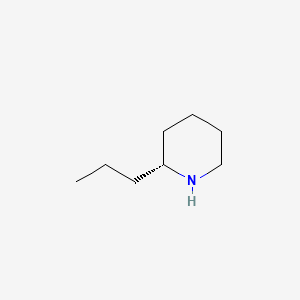


![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)


![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
